3-(2-chlorobenzyl)-8-nitro-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrazino[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione
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Overview
Description
- This compound belongs to a class of heterocyclic molecules with a unique structure.
- It features a spirocyclic scaffold containing both pyrazinoquinoline and pyrimidine moieties.
- The presence of the chlorobenzyl and nitro groups adds further complexity to its structure.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps
Reaction Conditions: Specific reaction conditions may vary, but typical steps include cyclization reactions, nitration, and chlorination.
Industrial Production: While there isn’t a large-scale industrial production method for this specific compound, it can be synthesized in the laboratory using established organic chemistry techniques.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products formed depend on the reaction conditions and the substituents present. Detailed analysis would require experimental data.
Scientific Research Applications
Biology: Investigations into its biological activity, such as cytotoxicity or enzyme inhibition, are ongoing.
Medicine: The compound’s potential as an anticancer agent (CDK2 inhibitor) has been explored.
Industry: While not widely used industrially, it may inspire the development of related compounds with therapeutic applications.
Mechanism of Action
- As a CDK2 inhibitor, this compound interferes with cell cycle regulation, potentially arresting tumor cell growth.
- It likely binds to the active site of CDK2, disrupting its function and preventing cell division.
Comparison with Similar Compounds
Similar Compounds: Other pyrazoloquinoline derivatives or CDK inhibitors.
Uniqueness: Its spirocyclic structure and specific substituents distinguish it from related compounds.
Properties
Molecular Formula |
C22H20ClN5O5 |
---|---|
Molecular Weight |
469.9 g/mol |
IUPAC Name |
3'-[(2-chlorophenyl)methyl]-8'-nitrospiro[1,3-diazinane-5,5'-2,4,4a,6-tetrahydro-1H-pyrazino[1,2-a]quinoline]-2,4,6-trione |
InChI |
InChI=1S/C22H20ClN5O5/c23-16-4-2-1-3-13(16)11-26-7-8-27-17-6-5-15(28(32)33)9-14(17)10-22(18(27)12-26)19(29)24-21(31)25-20(22)30/h1-6,9,18H,7-8,10-12H2,(H2,24,25,29,30,31) |
InChI Key |
FSRWXOVENFDLJL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(CN1CC3=CC=CC=C3Cl)C4(CC5=C2C=CC(=C5)[N+](=O)[O-])C(=O)NC(=O)NC4=O |
Origin of Product |
United States |
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